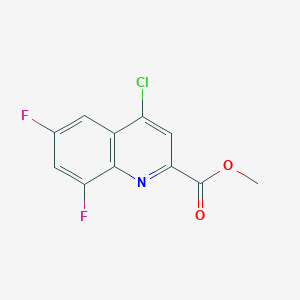

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

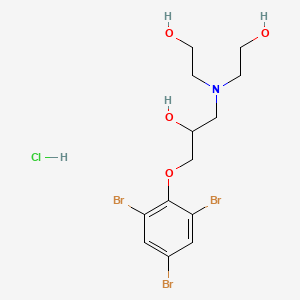

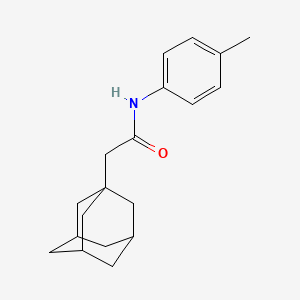

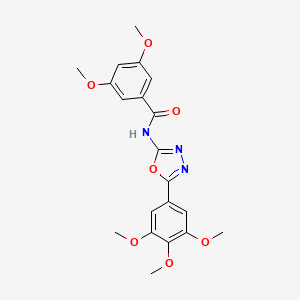

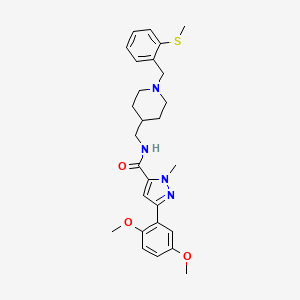

“Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H6ClF2NO2 and a molecular weight of 257.62 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate” is 1S/C11H6ClF2NO2/c1-17-11(16)9-4-7(12)6-2-5(13)3-8(14)10(6)15-9/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

“Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate” is a solid at room temperature . It has a predicted boiling point of approximately 345.7°C at 760 mmHg and a predicted density of approximately 1.5 g/cm3 . The refractive index is predicted to be n20D 1.59 .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxicity Studies

A novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates were synthesized through a direct one-pot base-promoted process involving 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. This process yielded methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate, which, after undergoing Suzuki-Miyaura cross-coupling, produced alkyl [(6,8-diarylthieno[3,2-c]quinoline)]-2-carboxylates. These compounds exhibited cytotoxicity against the human breast cancer cell line MCF-7, showing promising results in cancer cell growth inhibition in a dose- and time-dependent manner, comparing favorably with nocodazole, a known anticancer drug (Mphahlele et al., 2014).

Mass Spectrometric Study for Prolylhydroxylase Inhibitors

In the mass spectrometric analysis of bisubstituted isoquinolines, potential prolylhydroxylase inhibitor drug candidates exhibited favored gas-phase formations of carboxylic acids after collisional activation. This study provided insights into the mass spectrometric behavior of these compounds, laying groundwork for further analysis in clinical, forensic, or doping control contexts (Thevis et al., 2008).

Antioxidant and Antimicrobial Studies

Several novel chloroquinoline derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. These studies highlighted the potential of chloroquinoline compounds in reducing high glucose levels in the human body, alongside exhibiting significant antioxidant activity. Molecular docking analysis further suggested these derivatives as effective anti-diabetic agents, indicating their broad spectrum of potential therapeutic applications (Murugavel et al., 2017).

Safety and Hazards

Mecanismo De Acción

Environmental factors can influence a compound’s action, efficacy, and stability. These can include factors such as temperature, pH, and the presence of other chemicals. For example, Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate is recommended to be stored at room temperature , suggesting that it may be stable under these conditions.

Propiedades

IUPAC Name |

methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2NO2/c1-17-11(16)9-4-7(12)6-2-5(13)3-8(14)10(6)15-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNUOCUNBSFBQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

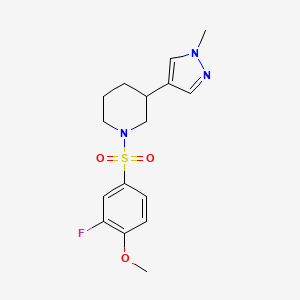

![4-(2,5-diethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2590069.png)

![6-(azepan-1-ylsulfonyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2590080.png)